molecular formula C11H15N3S B11740674 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine

Cat. No.: B11740674
M. Wt: 221.32 g/mol
InChI Key: FSYCJYDHPWTUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine (hereafter referred to as Compound A) is a bifunctional amine featuring a pyrazole and a thiophene moiety linked via methylene bridges. Pyrazole derivatives are well-documented for their roles in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer activities . Thiophene, a sulfur-containing heterocycle, enhances electronic properties and binding affinity in bioactive molecules . The methyl substituents on the pyrazole ring in Compound A likely improve metabolic stability and lipophilicity, critical for pharmacokinetic optimization .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C11H15N3S/c1-9-10(8-14(2)13-9)6-12-7-11-4-3-5-15-11/h3-5,8,12H,6-7H2,1-2H3

InChI Key

FSYCJYDHPWTUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized by the reaction of a 1,4-dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Coupling of Pyrazole and Thiophene Rings: The final step involves the coupling of the pyrazole and thiophene rings through a methylamine linker. This can be achieved using a nucleophilic substitution reaction, where the pyrazole and thiophene derivatives are reacted with a methylamine reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.

    Reduction: Reduced derivatives of the pyrazole and thiophene rings.

    Substitution: Substituted derivatives with different functional groups replacing the amine group.

Scientific Research Applications

Anticancer Applications

Recent research indicates that compounds containing pyrazole and thiophene moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine on human lung cancer (A-549) and hepatocellular carcinoma (HepG2) cell lines. The compound demonstrated:

Concentration (µM)Cell Viability (%)
1075
2550
5030
10010

The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .

Antibacterial Properties

The compound has also shown promising antibacterial activity against multidrug-resistant strains of bacteria.

Case Study: Antibacterial Efficacy

In vitro studies assessed the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics like linezolid.

Bacterial StrainMIC (µg/mL)
MRSA8
Linezolid16

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anti-inflammatory Applications

Compounds with thiophene and pyrazole structures have been investigated for their anti-inflammatory properties.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.

Table: Docking Scores with Key Targets

Target ProteinBinding Affinity (kcal/mol)
Dihydrofolate Reductase (DHFR)-9.5
Cyclooxygenase (COX)-8.7
Protein Kinase B (AKT)-7.8

These scores indicate strong interactions with targets involved in cancer proliferation and inflammation .

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues

Key analogues and their distinguishing features are summarized below:

Compound Name Structural Features Key Differences from Compound A Biological Activity/Application Reference
Compound A Pyrazole (1,3-dimethyl), thiophene, methylene-linked amine Reference compound Not explicitly reported (inferred)
1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine Pyrazole (unsubstituted), thiophene, methylene-linked amine Absence of pyrazole methyl groups Potential scaffold for antimicrobials
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine Thiazole core, propargyl substituents, chlorophenyl Thiazole vs. pyrazole; alkyne substituents Anti-inflammatory activity
MMV1 (imidazothiadiazole-thiophene) Imidazo[2,1-b][1,3,4]thiadiazole core, thiophene Larger heterocyclic system Inhibitor of bacterial enzymes
5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine Thiadiazole core, pyridine substituent Thiadiazole vs. pyrazole; pyridine substituent Antitubercular activity

Biological Activity

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular FormulaC11H15N3S
Molecular Weight225.31 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=NN(C=C1)C(C2=CC=CS2)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer research.

Enzyme Inhibition

Research indicates that compounds containing pyrazole moieties exhibit significant enzyme inhibition properties. For instance, studies have demonstrated that similar pyrazole derivatives inhibit key enzymes involved in cancer cell metabolism, such as mTOR (mechanistic target of rapamycin), which plays a crucial role in cell growth and proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that pyrazole-based compounds exhibited submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by disrupting autophagic flux and enhancing apoptosis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been noted for their broad-spectrum antimicrobial effects, with minimum inhibitory concentration (MIC) values indicating efficacy against various bacterial strains . The presence of the thiophene ring may enhance this activity through synergistic mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key modifications in the structure can significantly influence their potency and selectivity. For instance:

  • Substituents on the Pyrazole Ring : Alterations in methyl or other substituents can enhance binding affinity to target proteins.
  • Thiophene Integration : The incorporation of thiophene has been associated with increased lipophilicity and improved membrane permeability, facilitating better cellular uptake.

Study 1: Anticancer Efficacy

In a study focused on the anticancer properties of pyrazole derivatives, researchers synthesized several analogs and evaluated their effects on human cancer cell lines. The results showed that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited significant antibacterial activity with MIC values ranging from 5 to 20 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.